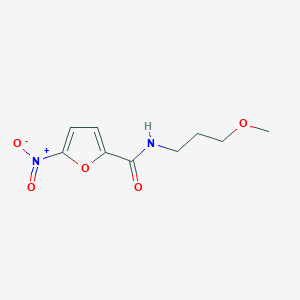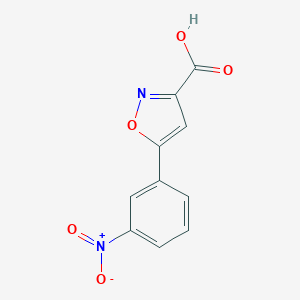
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C13H9ClN2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-chloro-4-nitrophenyl group and a hydroxyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with salicylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(2-chloro-4-nitrophenyl)-2-benzamide.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-hydroxybenzamide.
Substitution: Formation of N-(2-substituted-4-nitrophenyl)-2-hydroxybenzamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide has several applications
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-7-8(16(19)20)5-6-11(10)15-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTISUNSASAUMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385815 | |
| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32853-24-0 | |
| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different solid forms of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Niclosamide) and how do their structures influence their properties?
A1: Niclosamide exhibits polymorphism and can exist in various solid forms, including a high Z' polymorph (Form II), a monohydrate (HA), and solvates with methanol, acetone, and acetonitrile []. These forms differ in their crystal packing and interactions with solvent molecules. For instance, the methanol solvate readily transforms into the monohydrate under ambient conditions due to the nature of hydrogen bonding interactions within the crystal lattice []. This highlights the impact of solid form on stability and potential implications for storage and formulation of the drug.
Q2: How does the inclusion of solvent molecules affect the crystal structure of Niclosamide?
A2: Solvent molecules play a crucial role in determining the crystal packing of Niclosamide. In solvates, solvent molecules like methanol, acetone, and acetonitrile engage in hydrogen bonding with the hydroxyl group of Niclosamide, influencing the arrangement of molecules within the crystal lattice []. For example, in the acetone solvate, Niclosamide molecules form V-shaped arrangements facilitated by interactions with acetone. Understanding the role of solvent inclusion is crucial for controlling the crystallization process and obtaining desired solid forms with specific physicochemical properties.
Q3: What is the mechanism behind the long-term effect of Niclosamide in preventing bacterial leaf blight in rice?
A3: Research shows that Niclosamide exhibits systemic translocation within rice plants, contributing to its long-term efficacy against bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae []. After application, Niclosamide rapidly moves from the treated area to distant untreated leaves, reaching peak levels within hours. This systemic movement ensures the compound reaches the infection site, even when applied to a different part of the plant. While the exact mechanism of action against the bacteria requires further investigation, this systemic distribution contributes to sustained protection of rice plants.
Q4: How can this compound be incorporated into nanostructured platforms for electrocatalytic applications?
A4: this compound (Niclosamide) can be immobilized on multi-wall carbon nanotubes (MWCNT) and electrochemically reduced to create a novel platform for electrocatalytic NADH oxidation []. This modified electrode exhibits a stable redox couple attributed to the Ar-NO/Ar-NHOH transformation of Niclosamide. This electrocatalytic activity makes it a promising candidate for developing dehydrogenase-based biosensors.
Q5: Are there any known structural modifications of this compound aimed at improving its biological effect?
A5: While the provided abstracts don't delve into specific structural modifications of this compound, one study mentions the goal of improving its biological effects []. This suggests ongoing research exploring structure-activity relationships. Further investigation into these modifications could reveal valuable information about optimizing the compound's properties for various applications, including enhancing its potency or targeting specific biological pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)

